molecular formula C10H7NO3 B12872398 2-Acetylbenzo[d]oxazole-4-carbaldehyde

2-Acetylbenzo[d]oxazole-4-carbaldehyde

Cat. No.: B12872398
M. Wt: 189.17 g/mol
InChI Key: IANHCVMQWLRWQS-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-4-carbaldehyde typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product . The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: DMF (Dimethylformamide)

    Catalyst: POCl3 (Phosphorus oxychloride)

    Reaction Time: 6 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Can undergo electrophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: KMnO4 (Potassium permanganate) in acidic medium.

    Reduction: NaBH4 (Sodium borohydride) in methanol.

    Substitution: Friedel-Crafts acylation using AlCl3 (Aluminum chloride) as a catalyst.

Major Products Formed

    Oxidation: 2-Acetylbenzo[d]oxazole-4-carboxylic acid.

    Reduction: 2-Acetylbenzo[d]oxazole-4-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetylbenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylbenzoxazole
  • 4-Formylbenzoxazole
  • 2-Benzoxazolecarboxaldehyde

Comparison

2-Acetylbenzo[d]oxazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity patterns. Compared to 2-Acetylbenzoxazole, it has an additional formyl group that allows for further functionalization. Compared to 4-Formylbenzoxazole, it has an acetyl group that enhances its electrophilic properties.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3

InChI Key

IANHCVMQWLRWQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)C=O

Origin of Product

United States

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